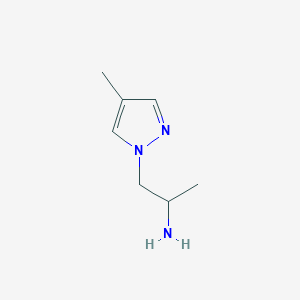
2-Methyl-2-(pyridin-4-yl)propan-1-amine
説明
Synthesis Analysis
The synthesis of pyridine derivatives often involves key intermediates and efficient, stereoselective processes. For instance, the preparation of a key intermediate for premafloxacin involves an asymmetric Michael addition and a stereoselective alkylation . Similarly, the synthesis of diphenylphosphino(phenyl pyridin-2-yl methylene)amine is achieved through a 'one-pot' procedure . These methods highlight the importance of selectivity and efficiency in the synthesis of pyridine-containing compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. For example, the solid-state structures of certain palladium(II) complexes of a pyridine-containing ligand were established by X-ray crystallography . The coordination geometry and bond lengths provide crucial information about the structural aspects of these compounds.
Chemical Reactions Analysis
Pyridine derivatives can undergo a range of chemical reactions. The reactivity of these compounds can be influenced by their nitrogen atoms, as seen in the protonation studies of 2-(aminomethyl)pyridine . Additionally, cascade reactions involving primary amines and other reactants can lead to the formation of complex structures like 1,2-dihydropyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For instance, the coordination of a pyridine derivative to a metal center can significantly alter its properties, as seen in the case of a methylcobalt(III) complex . The ligand's coordination can induce changes in bond lengths and angles, which in turn affect the compound's reactivity and stability.
科学的研究の応用
Catalysis and Chemical Synthesis
2-Methyl-2-(pyridin-4-yl)propan-1-amine and its derivatives have been explored in the field of catalysis and chemical synthesis. For example, certain palladium(II) complexes of (pyridyl)imine ligands, including 2-Methyl-2-(pyridin-4-yl)propan-1-amine derivatives, act as catalysts for methoxycarbonylation of olefins, producing linear and branched esters. The catalytic behavior of these complexes is influenced by the structure of the complex and the olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Another study focused on first-row transition metal complexes of a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core derived from 2-Methyl-2-(pyridin-4-yl)propan-1-amine. These complexes exhibited varying coordination modes and geometries, demonstrating potential utility in coordination chemistry and catalysis (Schmidt, Wiedemann, & Grohmann, 2011).
Pharmaceutical Applications
The compound 2-Methyl-2-(pyridin-4-yl)propan-1-amine has been studied in the context of pharmaceutical research, particularly in relation to its derivatives. For instance, derivatives like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine have been characterized for their affinity towards κ-opioid receptors. Such studies are crucial for understanding the pharmacological properties of these compounds and their potential therapeutic applications (Grimwood et al., 2011).
Material Science and Sensor Development
In the field of material science, derivatives of 2-Methyl-2-(pyridin-4-yl)propan-1-amine have been used in the development of novel materials and sensors. For example, complexes containing derivatives of this compound have been employed in the creation of efficient heterogeneous systems for olefin epoxidation, showcasing their utility in material synthesis and catalysis (Dakkach et al., 2014).
Biochemical and Analytical Studies
Compounds derived from 2-Methyl-2-(pyridin-4-yl)propan-1-amine have also been investigated for their biochemical and analytical applications. Studies have explored their use in DNA cleavage, demonstrating their potential in biochemical assays and molecular biology research (Sancheti, Bendre, & Kumbhar, 2012).
特性
IUPAC Name |
2-methyl-2-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQCYAVJFWTLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298996 | |
| Record name | β,β-Dimethyl-4-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyridin-4-yl)propan-1-amine | |
CAS RN |
1060815-29-3 | |
| Record name | β,β-Dimethyl-4-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,β-Dimethyl-4-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(pyridin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)




![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)


![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)

